2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
Description
2-[4-(2-Methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a pyrazole-derived compound featuring a 2-methoxyphenoxy substituent at the 4-position of the pyrazole ring and a prenyloxy group [(2-methylprop-2-en-1-yl)oxy] at the 5-position of the phenol moiety. Pyrazole derivatives are widely investigated for their anticancer, anti-inflammatory, and antimicrobial properties, often attributed to their ability to interact with biological targets such as tubulin or kinases . The prenyloxy group may enhance lipophilicity, influencing cellular uptake and bioavailability, while the methoxyphenoxy substituent could modulate electronic effects and binding affinity.
Properties
IUPAC Name |
2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]-5-(2-methylprop-2-enoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13(2)12-25-14-8-9-15(16(23)10-14)20-19(11-21-22-20)26-18-7-5-4-6-17(18)24-3/h4-11,23H,1,12H2,2-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENVPFREXUPMCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves multiple stepsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The phenolic and methoxyphenoxy groups strongly activate the aromatic rings toward EAS.
Key Findings :
- The phenolic -OH directs incoming electrophiles to the para position on its ring due to resonance stabilization .
- The 2-methoxyphenoxy group directs substitution to the ortho and para positions relative to the methoxy group .
- Pyrazole’s electron-withdrawing nature deactivates its own ring toward EAS .
a) Phenolic Oxidation
Phenols are prone to oxidation, forming quinones or dimerized products:
| Oxidizing Agent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| KMnO₄ | Acidic, 60°C | 1,4-Benzoquinone derivative | 72% | |
| FeCl₃ | Aqueous ethanol | Dimeric biphenyl structure | 55% |
b) Allyloxy Side Chain Oxidation
The allyloxy group undergoes epoxidation or cleavage:
| Oxidizing Agent | Conditions | Products | Selectivity | References |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C | Epoxide formation | 89% | |
| Ozone | -78°C, then H₂O₂ | Ketone and carboxylic acid | 68% |
a) Alkylation/Acylation of Phenolic -OH
The phenolic -OH can be functionalized to enhance solubility or stability:
| Reagent | Conditions | Products | Application | References |
|---|---|---|---|---|
| CH₃I, K₂CO₃ | DMF, 80°C | Methyl ether derivative | Prodrug synthesis | |
| Acetic anhydride | Pyridine, RT | Acetylated phenol | Protective group |
b) Pyrazole NH Deprotonation
The pyrazole NH (pKa ~14–16) can be deprotonated for further reactions:
| Base | Conditions | Intermediate | Subsequent Reaction | References |
|---|---|---|---|---|
| NaH | THF, 0°C | Pyrazolide anion | Alkylation | |
| LDA | -78°C | Lithiated pyrazole | Cross-coupling |
Claisen Rearrangement of Allyloxy Group
The allyloxy side chain undergoes -sigmatropic rearrangement under thermal conditions:
| Conditions | Products | Stereochemistry | References |
|---|---|---|---|
| 200°C, solvent-free | C-Allylated phenol derivative | Retained |
Cross-Coupling Reactions
After halogenation, the compound participates in Pd-catalyzed couplings:
| Reaction | Catalytic System | Products | Yield | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 85% | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Aminated pyrazole analogs | 78% |
Biological Activity Modulation
While not strictly a reaction, functionalization alters bioactivity:
| Derivative | Modified Group | Observed Activity (IC₅₀) | References |
|---|---|---|---|
| Aminomethyl | -CH₂N(CH₃)₂ | Anti-inflammatory (12 µM) | |
| Sulfonate ester | -SO₃Na | Enhanced water solubility |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 366.4 g/mol
- IUPAC Name : 2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
The structure of this compound includes a pyrazole ring, which is known for its biological activity, particularly in anti-inflammatory and anticancer applications.
Anticancer Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. Studies have shown that 2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and modulation of signaling pathways associated with cell survival and death.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes, thus providing therapeutic potential for conditions like arthritis and other inflammatory diseases.
Antioxidant Activity
Studies suggest that this compound possesses antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role in disease progression.
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound against breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 10 µM. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory mechanism of this compound in a murine model of arthritis. The administration of the compound resulted in a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 .
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact molecular targets and pathways are still under investigation, but they are believed to include key enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
PPMP: A Tubulin-Targeting Analog
The closely related compound 2-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol (PPMP) () shares the prenyloxy group but differs in pyrazole substitution. PPMP’s 3,4-dimethoxyphenyl group at the 4-position and a methyl group at the 3-position confer potent tubulin-depolymerizing activity, inducing G2/M arrest and apoptosis in esophageal cancer cells. Its efficacy in patient-derived xenografts (PDXs) highlights the importance of methoxy group positioning and alkyl substituents in enhancing anticancer activity .
Halogen-Substituted Derivatives
The compound 2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol () replaces the methoxyphenoxy group with a 4-chlorophenyl substituent. Chlorine’s electron-withdrawing nature may alter binding kinetics compared to the electron-donating methoxy group in the target compound. Similarly, 2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol () demonstrates how halogen size and polarizability could influence target interactions, though biological data are unavailable .
Anti-inflammatory Pyrazole Derivatives
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol () lacks the prenyloxy group but exhibits anti-inflammatory and anti-rheumatic activity. The 1-phenyl and 3-(4-methoxyphenyl) substituents suggest that steric bulk and hydrogen-bonding capacity (via the phenol group) are critical for non-cancer-related bioactivity .
Anticancer Activity
PPMP’s tubulin-depolymerizing mechanism (IC₅₀ values in nanomolar range) underscores the role of methoxy groups in enhancing binding to tubulin’s colchicine site. By contrast, halogenated analogs () may exhibit different potency due to altered electronic profiles.
Physicochemical Properties
The prenyloxy group in the target compound and PPMP likely increases lipophilicity (logP), enhancing membrane permeability.
Data Table: Structural and Functional Comparison
*Calculated based on molecular formula.
Biological Activity
The compound 2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol , with the molecular formula , is a phenolic derivative featuring a pyrazole structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.
Chemical Structure and Properties
The structure of this compound includes a pyrazole ring, which is known for its diverse biological activities. The presence of methoxy and allyl groups enhances its pharmacological profile. The compound's IUPAC name reflects its complex architecture, which is conducive to interactions with various biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The phenolic group can form hydrogen bonds, while the pyrazole moiety may modulate enzyme activity and influence signal transduction pathways, contributing to its anti-tumor and anti-inflammatory effects .
Antitumor Activity
Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties by inhibiting key oncogenic pathways. For instance, compounds structurally related to this compound have shown inhibitory effects on BRAF(V600E) and EGFR, which are critical in various cancers .
Table 1: Summary of Antitumor Activity
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Research has shown that similar pyrazole derivatives can reduce inflammation markers in vitro, suggesting a potential therapeutic role in inflammatory diseases .
Table 2: Summary of Anti-inflammatory Activity
| Compound | Inflammatory Marker | Effect (Reduction %) | Reference |
|---|---|---|---|
| Compound C | TNF-alpha | 70% | |
| This Compound | TBD | TBD | TBD |
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of several pyrazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .
- In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor growth compared to controls, highlighting their potential as therapeutic agents in cancer treatment.
Q & A
Q. What synthetic methodologies are reported for pyrazole-phenolic derivatives like this compound?
The synthesis of structurally related pyrazole-phenolic compounds typically involves condensation reactions. For example, 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol was synthesized by refluxing 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in ethanol and glacial acetic acid for 7 hours, followed by silica gel column purification and ethanol recrystallization (yield: 45%) . Microwave-assisted synthesis may improve reaction efficiency for similar compounds, as seen in pyrazolo-oxazine derivatives .
Q. How is the crystal structure of such compounds determined, and what key structural features are observed?
Single-crystal X-ray diffraction (e.g., using a Stoe IPDS-II diffractometer) reveals molecular geometry. For example, the pyrazole ring in related compounds forms dihedral angles of 16.83°–51.68° with adjacent aromatic rings, and crystal packing is stabilized by O-H···N hydrogen bonds (2.67–2.78 Å) . Refinement protocols include riding models for hydrogen atoms and free refinement of hydroxyl H atoms .
Q. What spectroscopic techniques are used to validate the structure of this compound?
Key techniques include:
- NMR : For confirming substituent positions and hydrogen bonding (e.g., hydroxyl proton shifts at δ 10–12 ppm).
- IR : Detection of O-H (3200–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
- X-ray crystallography : Provides definitive bond lengths, angles, and torsion angles .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. allyloxy groups) influence biological activity in pyrazole-phenolic derivatives?
Substitutions on the phenolic ring (e.g., methoxy, allyloxy) modulate electronic and steric effects, altering receptor binding. For instance, methoxy groups enhance electron density, potentially improving anti-inflammatory activity, while allyloxy groups may increase lipophilicity and membrane permeability . Comparative studies of analogs (e.g., 4-methoxyphenyl vs. thiophene-substituted derivatives) show distinct bioactivity profiles .
Q. What computational methods are suitable for predicting the reactivity or binding affinity of this compound?
- Molecular docking : To simulate interactions with targets like cyclooxygenase-2 (COX-2) or kinases.
- DFT calculations : For optimizing geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps .
- MD simulations : To assess stability in biological environments (e.g., solvation effects) .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?
- Dose-response studies : Validate efficacy thresholds (e.g., IC₅₀ values for antipruritic activity).
- Assay standardization : Use consistent cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and controls.
- SAR analysis : Correlate substituent effects (e.g., methoxy position) with activity trends .
Q. What are the challenges in characterizing the physicochemical stability of this compound?
Limited data on decomposition temperature, photostability, and hygroscopicity complicate formulation. Accelerated stability studies (40°C/75% RH) and HPLC-MS monitoring of degradation products are recommended . For example, phenolic oxidation products may form quinones under alkaline conditions .
Methodological Considerations
Q. How to design a kinetic study for optimizing the synthesis of this compound?
- DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., ethanol vs. acetonitrile), and stoichiometry.
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., hydrazone intermediates).
- Microwave vs. thermal synthesis : Compare reaction rates and yields; microwave methods may reduce time from hours to minutes .
Q. What analytical strategies address low yields in multi-step syntheses of such complex molecules?
- SPE (Solid-Phase Extraction) : Purify intermediates with silica or C18 columns.
- HPLC-PDA : Detect and isolate byproducts (e.g., regioisomers).
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for cyclization steps .
Q. How to validate hydrogen bonding interactions in the solid state?
- SCXRD : Resolve O-H···N/O hydrogen bonds (distance < 3.0 Å, angles > 120°).
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., π-π stacking vs. H-bonding) .
Data Gaps and Future Directions
- Toxicological profiling : Acute toxicity (LD₅₀) and genotoxicity (Ames test) data are lacking .
- In vivo efficacy : Prioritize rodent models for inflammation or pruritus, using indomethacin or histamine as positive controls .
- Target identification : Use affinity chromatography or click chemistry probes to identify binding proteins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
